Azoxystrobin Azoxystrobin Azoxystrobin is an aryloxypyrimidine having a 4,6-diphenoxypyrimidine skeleton in which one of the phenyl rings is cyano-substituted at C-2 and the other carries a 2-methoxy-1-(methoxycarbonyl)vinyl substituent, also at C-2. An inhibitor of mitochondrial respiration by blocking electron transfer between cytochromes b and c1, it is used widely as a fungicide in agriculture. It has a role as a mitochondrial cytochrome-bc1 complex inhibitor, a xenobiotic, an environmental contaminant, an antifungal agrochemical and a quinone outside inhibitor. It is a nitrile, an aryloxypyrimidine, an enoate ester, an enol ether, a methyl ester and a methoxyacrylate strobilurin antifungal agent.
Azoxystrobin is a methoxyacrylate analog and a strobilurin fungicide.
Azoxystrobin (brand name Amistar, Syngenta) is a fungicide commonly used in agriculture. Azoxystrobin possesses the broadest spectrum of activity of all known antifungals. The substance is used as an active agent protecting plants and fruit/vegetables from fungal diseases. Azoxystrobin binds very tightly to the Qo site of Complex III of the mitochondrial electron transport chain, thereby ultimately preventing the generation of ATP. Azoxystrobin is widely used in farming, particularly in wheat farming.
Brand Name: Vulcanchem
CAS No.: 131860-33-8
VCID: VC0520344
InChI: InChI=1S/C22H17N3O5/c1-27-13-17(22(26)28-2)16-8-4-6-10-19(16)30-21-11-20(24-14-25-21)29-18-9-5-3-7-15(18)12-23/h3-11,13-14H,1-2H3/b17-13+
SMILES: COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)C(=O)OC
Molecular Formula: C22H17N3O5
Molecular Weight: 403.4 g/mol

Azoxystrobin

CAS No.: 131860-33-8

Cat. No.: VC0520344

Molecular Formula: C22H17N3O5

Molecular Weight: 403.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Azoxystrobin - 131860-33-8

Specification

CAS No. 131860-33-8
Molecular Formula C22H17N3O5
Molecular Weight 403.4 g/mol
IUPAC Name methyl (E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate
Standard InChI InChI=1S/C22H17N3O5/c1-27-13-17(22(26)28-2)16-8-4-6-10-19(16)30-21-11-20(24-14-25-21)29-18-9-5-3-7-15(18)12-23/h3-11,13-14H,1-2H3/b17-13+
Standard InChI Key WFDXOXNFNRHQEC-GHRIWEEISA-N
Isomeric SMILES CO/C=C(\C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)/C(=O)OC
SMILES COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)C(=O)OC
Canonical SMILES COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)C(=O)OC
Appearance Solid powder
Colorform White crystalline solid
Powdery
Melting Point 116 °C
MP: 114-116 °C /Technical/

Introduction

Physicochemical Properties

Azoxystrobin’s physicochemical characteristics underpin its environmental behavior and agricultural utility:

PropertyValueSource
Molecular Weight403.4 g/mol
Melting Point116°C
Vapor Pressure (20°C)1.1×1010Pa1.1 \times 10^{-10} \, \text{Pa}
Water Solubility (20°C)6 mg/L (pH 7)
Octanol-Water Partition Coefficient (logPow\log P_{\text{ow}})2.5 (pH 7)
Soil Adsorption Coefficient (KdK_d)1.5–23 mL/g (soil-dependent)

Its low water solubility and moderate soil adsorption suggest variable mobility, with higher leaching potential in coarse-textured soils . Photodegradation half-lives in water and soil are 11–17 days and 11 days, respectively, while aerobic soil metabolism yields a half-life of 54–164 days .

Mechanism of Action and Fungicidal Activity

Azoxystrobin binds to the Qo site of cytochrome bc₁, blocking electron transfer between cytochrome b and c₁, thereby halting ATP production . This unique mode of action prevents cross-resistance with benzimidazoles, DMIs, and phenylamides, making it critical for resistance management . Field trials demonstrate efficacy against wheat take-all (Gaeumannomyces graminis), reducing disease severity by >50% in four of six experiments . Applications at 250 g ai/ha during stem extension or flag leaf emergence enhanced yields by 8–15%, though effects varied with row spacing and soil type .

Metabolic Pathways and Environmental Fate

Plant and Animal Metabolism

In plants, azoxystrobin undergoes hydroxylation, conjugation, and oxidation, forming metabolites such as azoxystrobin-acid (M1) and 2-cyanophenoxy-pyrimidine (M2) . Rodent studies show rapid absorption (90% within 48 hours) and excretion via urine (70–80%) and feces (10–20%), with residues in liver (0.007–0.02 mg/kg) and kidney (0.002–0.008 mg/kg) . In hens, 14C-labeled azoxystrobin accumulated in eggs at 0.01–0.02 mg/kg, primarily as parent compound .

Soil and Aquatic Degradation

Aerobic soil metabolism produces degradation product B (7–21% of total applied radioactivity), while anaerobic conditions accelerate breakdown (half-life: 2 days in water, 50–56 days in waterlogged soil) . Photolysis contributes significantly to field dissipation, with 14C-azoxystrobin generating CO₂ (16–28% over 120 days) .

Toxicological Profile

Acute and Chronic Toxicity

Azoxystrobin exhibits low acute toxicity:

  • Oral LD₅₀ (rats): >5,000 mg/kg bw

  • Dermal LD₅₀ (rats): >2,000 mg/kg bw

  • Inhalation LC₅₀ (rats): 0.7–4.7 mg/L

Chronic exposure in rats (2-year study) revealed bile duct hyperplasia at ≥34 mg/kg bw/day, establishing a NOAEL of 18.2 mg/kg bw/day . The ADI is 0–0.2 mg/kg bw, with no acute reference dose (ARfD) required due to absence of single-dose toxicity .

Developmental and Neurotoxic Effects

Mouse cortical neurons exposed to 10 μM azoxystrobin showed 50% cytotoxicity, linked to oxidative stress and mitochondrial dysfunction . In utero studies in mice demonstrated placental transfer, with fetal brain concentrations reaching 12% of maternal levels . Human biomonitoring detected azoxystrobin-acid in 100% of pregnant women (median: 0.10 ng/mL) and 70% of children (median: 0.07 ng/mL), suggesting chronic exposure risks .

Agricultural Applications and Resistance Management

Registered in 1997 (EPA PC Code: 128810), azoxystrobin is applied to cereals, grapes, and turfgrass at 50–250 g ai/ha . Key uses include:

  • Wheat: Control of take-all, septoria, and rusts .

  • Grapes: Suppression of Plasmopara viticola and Botrytis cinerea .

  • Turfgrass: Management of brown patch (Rhizoctonia solani) and pythium blight .

Resistance mitigation strategies involve rotating with multisite inhibitors (e.g., chlorothalonil) and limiting annual applications to two cycles .

Regulatory Status and Human Health Advisories

Global registrations mandate groundwater advisories due to degradate mobility . The U.S. EPA classifies azoxystrobin as a "Reduced Risk" pesticide but notes potential aquatic risks for small herbivores (LOC exceedances: 1.2–2.5x) . The EU MRLs range from 0.01 mg/kg (berries) to 15 mg/kg (hops), reflecting crop-specific residue patterns .

Emerging Research and Unresolved Questions

Recent studies highlight unresolved concerns:

  • Oocyte Toxicity: Azoxystrobin impairs murine oocyte maturation via spindle defects (50% abnormality at 20 μM) and oxidative stress, reversible with melatonin .

  • Chronic Exposure: Longitudinal data in children show 10% with persistent azoxystrobin-acid levels >1 ng/mL, warranting neurodevelopmental studies .

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